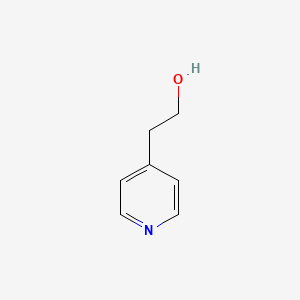

4-Pyridineethanol

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemistry and Biology

Pyridine and its derivatives are among the most important classes of heterocyclic compounds, forming the structural core of numerous natural products, including certain vitamins and alkaloids. researchgate.net Their unique chemical properties have made them indispensable in medicinal chemistry, where the pyridine nucleus is a key scaffold in drug discovery. The nitrogen atom in the ring imparts polarity and the ability to form hydrogen bonds, which can improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.

The biological significance of pyridine derivatives is vast and well-documented. They exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, antifungal, antioxidant, and anticonvulsant properties. researchgate.netontosight.ainih.gov In drug development, substituted pyridines have been successfully designed to inhibit various biological targets like kinases, tubulin polymerization, and enzymes. researchgate.net Beyond medicine, these compounds are crucial in agrochemicals and as chemosensors for detecting various ions and neutral species. nih.govopenaccessjournals.com The structural versatility and reactivity of the pyridine ring continue to make its derivatives, including 4-Pyridineethanol, a focal point of research in life sciences, materials science, and catalysis. ontosight.aiontosight.ai

Historical Context and Early Research on this compound

While pyridine was first isolated from coal tar in the 19th century, the specific history of this compound's initial synthesis is less documented in readily available literature. openaccessjournals.com However, patent literature from the mid-20th century indicates its availability and use in chemical processes. For instance, a 1954 patent describes a method for the dehydration of this compound to produce 4-vinylpyridine. google.com This document notes that previous methods for this conversion suffered from low yields of around 50%, highlighting that research into the compound's reactivity was already underway. google.com

Early synthesis routes for this compound and its isomers included the reduction of corresponding pyridinecarboxylic acids or their esters. A common laboratory-scale synthesis involves the reduction of 4-pyridineacetic acid ethyl ester with a powerful reducing agent like lithium aluminum hydride in an anhydrous solvent. prepchem.com Another documented method is the reaction of 4-pyridinecarboxaldehyde (B46228) with sodium borohydride (B1222165). ontosight.ai These foundational synthesis techniques established this compound as a readily accessible intermediate for further chemical exploration.

Overview of Current Research Landscape and Emerging Trends for this compound

Current research on this compound is primarily focused on its application as a versatile intermediate and building block in the synthesis of more complex, high-value molecules. Its bifunctional nature—a nucleophilic alcohol group and a pyridine ring that can act as a ligand or be further functionalized—makes it valuable in several areas.

In Organic Synthesis: A significant application is its use as a protecting group for carboxylic acids. fishersci.ca It reacts with carboxyl groups to form 2-(4-pyridyl)ethyl esters, which are stable under certain conditions but can be cleaved when needed. fishersci.calookchem.com

In Medicinal Chemistry and Chemical Biology: Researchers are using this compound as a starting material for synthesizing compounds with potential therapeutic applications. For example, it is a key reagent in the multi-step synthesis of potent human glutaminyl cyclase inhibitors, which are being investigated as potential agents against Alzheimer's disease. lookchem.com Furthermore, a related derivative, α-(trichloromethyl)-4-pyridineethanol, has been identified as a potent activator of caspase-3, an enzyme central to apoptosis (programmed cell death), making it a valuable tool for studying this fundamental biological process.

In Materials Science and Catalysis: The pyridine nitrogen of this compound is an excellent coordination site for metal ions. This property is exploited in the development of advanced materials and catalysts. Recent research has shown its use in modifying metal-organic frameworks (MOFs). For instance, this compound has been grafted onto MIL-101(Cr), a chromium-based MOF, to serve as an anchoring point for ruthenium-based water oxidation catalysts. This demonstrates a trend towards using simple, functional molecules to impart sophisticated catalytic activity to stable, high-surface-area materials.

Emerging trends for related pyridine derivatives, which are likely to influence the future research direction of this compound, include a focus on sustainable "green" chemistry production routes and the development of customized, high-purity grades for specialized applications in pharmaceuticals and electronics. archivemarketresearch.com

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NO | ontosight.ailookchem.com |

| Molecular Weight | 123.155 g/mol | lookchem.com |

| Appearance | Colorless to light yellow liquid | fishersci.ca |

| Melting Point | 8-10 °C | fishersci.calookchem.com |

| Boiling Point | 121-122 °C at 2 mmHg | fishersci.calookchem.com |

| Density | 1.09 g/cm³ | lookchem.com |

| Flash Point | 101.5 °C | lookchem.com |

| Water Solubility | Miscible | fishersci.calookchem.com |

| CAS Number | 5344-27-4 | lookchem.com |

Table 2: Examples of Reactions Involving this compound

| Reaction Type | Reactants | Reagents/Conditions | Product | Research Area | Reference(s) |

| Reduction | 4-Pyridineacetic acid ethyl ester | Lithium aluminum hydride, THF, 0°C | This compound | Organic Synthesis | prepchem.com |

| Dehydration | This compound, Water | Solid NaOH, Triethanolamine, ~180-260°C | 4-Vinylpyridine | Polymer Chemistry | google.com |

| MOF Functionalization | MIL-101-1, this compound | K₂CO₃, 18-crown-6 (B118740), Acetone, Reflux | MIL-101-2 | Materials Science | |

| Vinylation | This compound | Not specified | 4-Vinylpyridine | Organic Synthesis | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-6-3-7-1-4-8-5-2-7/h1-2,4-5,9H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPYQDGDWBKJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044953 | |

| Record name | 2-(Pyridin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 4-Pyridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5344-27-4 | |

| Record name | 4-Pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridineethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Pyridin-4-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-4-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89RDQ5YD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 4 Pyridineethanol and Its Derivatives

Chemo- and Regioselective Synthetic Routes

Achieving specific chemical and positional selectivity is a cornerstone of synthesizing functionalized pyridine (B92270) derivatives.

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is a key strategy for synthesizing certain pyridine derivatives. jocpr.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org This one-pot procedure is highly valued in organic synthesis for its efficiency. libretexts.org

Different reducing agents can be employed, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl group. libretexts.orgorganic-chemistry.org Catalytic hydrogenation is another common variation. organic-chemistry.org The selectivity of the reaction can often be controlled by factors like the steric properties of the amine and carbonyl compound, the choice of reducing agent, and the catalyst used. jocpr.com For instance, catalyst-controlled reductive amination using transition metal complexes of iridium, ruthenium, or nickel can achieve high levels of regio- and stereoselectivity. jocpr.com This approach is fundamental in producing a wide array of amines for applications in drug discovery and materials science. jocpr.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are frequently used to construct complex pyridine-containing molecules. nih.govlibretexts.org Reactions such as the Suzuki-Miyaura (using organoboron reagents), Sonogashira (using terminal alkynes), and Heck couplings allow for the precise installation of substituents onto the pyridine ring. nih.govlibretexts.orgbeilstein-journals.org

A significant challenge in the functionalization of di-substituted pyridines, such as 2,4-dichloropyridines, is controlling the site-selectivity of the coupling. Conventionally, halides adjacent to the nitrogen atom (C2 position) are more reactive. nih.gov However, research has shown that using sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst can reverse this selectivity, favoring coupling at the C4 position with high selectivity (~10:1). nih.gov This ligand-controlled approach enables the synthesis of C4-functionalized pyridines while leaving the C2 chloride available for subsequent reactions. nih.gov In some cases, ligand-free conditions can also enhance C4-selectivity. nih.gov For example, Sonogashira reactions have been successfully performed on pyridinyl-bistriflates, coupling alkynes at multiple positions on the ring using a Pd(PPh₃)₄ catalyst with a CuI co-catalyst. beilstein-journals.org

Metal-catalyzed cyclization reactions provide an efficient means to construct the pyridine ring itself from acyclic precursors. researchgate.netmdpi.com These methods are often atom-economical and can generate highly substituted pyridines in a single step. Transition metals like copper, rhodium, and manganese are commonly employed to catalyze these transformations. mdpi.comijpsonline.com

One notable approach is the copper-catalyzed cyclization of acetophenone (B1666503) with ammonium (B1175870) acetate (B1210297) to produce 2,4,6-triphenyl-pyridine. ijpsonline.com This method is valued for its simplicity and good yield. ijpsonline.com Metal-catalyzed C-H activation followed by cyclization has also emerged as a powerful strategy, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netmdpi.com For example, rhodium(III) has been used to catalyze the C-H functionalization of α-fluoro-α,β-unsaturated oximes with terminal alkynes to yield 3-fluoropyridines. ijpsonline.com Furthermore, silver-mediated [4+2] cyclization of N-allenylsulfonamides with enaminones has been developed to synthesize sulfonyl-substituted 1,4-dihydropyridines, which are versatile precursors to various pyridine derivatives. rsc.org

The synthesis of specific enantiomers of chiral 4-pyridineethanol derivatives is crucial for pharmaceutical applications, where biological activity is often stereospecific. Asymmetric synthesis methods are employed to create new stereocenters with high enantiomeric purity. diva-portal.org

Key strategies include:

Asymmetric Reduction: Prochiral ketones, such as 1-(4-Pyridinyl)-1-propanone, can be reduced to the corresponding chiral alcohol using catalysts containing chiral ligands. For instance, BINAP-ruthenium complexes are effective for asymmetric transfer hydrogenation, producing enantiomerically enriched alcohols.

Enzymatic Reactions: Biocatalysis offers a highly selective method for producing chiral compounds. Alcohol dehydrogenases can perform the stereoselective reduction of ketones. Another approach is the enzymatic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the two. google.com

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure natural products as starting materials (the "chiral pool") and chemically transforms them into the desired chiral target molecule. diva-portal.org

The enantiomeric excess (ee) of the product is a critical measure of success in these syntheses and is typically determined using techniques like chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. nih.gov In the synthesis of pyridine derivatives, these principles are applied through several strategies:

One-Pot, Multi-Component Reactions (MCRs): These reactions combine multiple starting materials in a single vessel to form a complex product in one step, minimizing solvent usage and purification steps. nih.govresearchgate.net The Pot, Atom, and Step Economy (PASE) approach is a key green technique used in these syntheses. researchgate.net

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically shorten reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating. nih.gov A one-pot, four-component reaction to synthesize novel pyridine derivatives has been demonstrated to be highly efficient under microwave irradiation, with excellent yields (82%–94%) achieved in 2–7 minutes. nih.gov

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol (B145695) is a core tenet of green chemistry. ijpsonline.comorientjchem.org Additionally, using bio-based or recyclable catalysts, such as theophylline (B1681296) or uric acid, contributes to the sustainability of the process. orientjchem.org

Stereoselective Synthesis of Chiral this compound Derivatives

Synthesis of Specific this compound Derivatives

The synthesis of specific this compound derivatives often involves the reaction of a picoline (methylpyridine) with an aldehyde or ketone. A patented industrial process describes a high-yield method where 4-methylpyridine (B42270) reacts with various aldehydes in the presence of a base catalyst like triethylamine (B128534) in an aqueous medium at elevated temperature and pressure. google.com This method allows for the production of a range of this compound derivatives with high selectivity and yield. google.com

For example, the reaction of 4-methylpyridine with acetaldehyde (B116499) produces 1-(Pyridin-4-yl)propan-2-ol with 96% selectivity and a 92% yield. google.com Similarly, using paraformaldehyde as the reactant yields this compound itself with 98% selectivity and a 95% yield. google.com Another common route is the reduction of a ketone precursor, such as the reduction of 1-(4-Pyridinyl)-1-propanone with sodium borohydride (B1222165) (NaBH₄) to yield 1-(Pyridin-4-yl)propan-1-ol.

Interactive Data Table: Chemo- and Regioselective Synthetic Routes

| Methodology | Reaction Type | Key Reagents/Catalysts | Description | Reference(s) |

|---|---|---|---|---|

| Reductive Amination | Imine/Enamine Reduction | Carbonyl, Amine, NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst | One-pot conversion of carbonyls and amines to substituted amines. | jocpr.com, libretexts.org |

| Palladium-Catalyzed Coupling | Suzuki, Sonogashira | Aryl Halide, Organoboron/Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₄), Ligands (e.g., NHCs) | Forms C-C bonds to functionalize the pyridine ring with high site-selectivity. | nih.gov, beilstein-journals.org, nih.gov |

| Metal-mediated Cyclization | Cycloaddition, C-H Activation | Acyclic precursors, Metal Catalyst (Cu, Rh, Ag) | Constructs the pyridine ring from simpler, open-chain molecules. | researchgate.net, ijpsonline.com, rsc.org |

| Stereoselective Synthesis | Asymmetric Reduction, Enzymatic Resolution | Prochiral Ketone, Chiral Catalysts (e.g., BINAP-Ru), Enzymes (e.g., Alcohol Dehydrogenase) | Creates specific enantiomers of chiral alcohols. | , diva-portal.org |

| Green Chemistry | Multi-component, Microwave-assisted | Green Solvents (Water, Ethanol), Bio-based catalysts | Employs environmentally friendly conditions to reduce waste and energy use. | ijpsonline.com, nih.gov |

Interactive Data Table: Synthesis of Specific this compound Derivatives

| Product | Starting Materials | Reaction Conditions | Selectivity/Yield | Reference(s) |

|---|---|---|---|---|

| This compound | 4-Methylpyridine, Paraformaldehyde | Triethylamine, Water, 140 °C, 2 hours | 98% Selectivity, 95% Yield | google.com |

| 1-(Pyridin-4-yl)propan-2-ol | 4-Methylpyridine, Acetaldehyde | Triethylamine, Water, 140 °C, 2 hours | 96% Selectivity, 92% Yield | google.com |

| 1-(Pyridin-4-yl)pentan-2-ol | 4-Methylpyridine, n-Butyraldehyde | Diethylmethylamine, Water, 140 °C, 2 hours | 95% Selectivity, 82% Yield | google.com |

| 1-(Pyridin-4-yl)propan-1-ol | 1-(4-Pyridinyl)-1-propanone | Sodium borohydride (NaBH₄), Methanol, 0–25 °C | High Yield |

Synthesis of this compound Hydrochloride

This compound hydrochloride (C7H9NO·HCl) is a salt form of this compound, often utilized to improve the compound's stability and solubility in aqueous solutions, which is advantageous for various applications, including in pharmaceutical research. ontosight.ai This hydrochloride salt consists of a pyridine ring attached to an ethanol group. ontosight.ai It serves as a valuable intermediate in the synthesis of more complex molecules, leveraging the reactivity of both the pyridine ring and the hydroxyl group for further chemical modifications. ontosight.ai

The synthesis of chlorophenyl-(pyridinyl)-methylamine hydrochloride salts has been achieved through the reduction of chlorophenyl-(pyridinyl)-methanone oxime derivatives using zinc in acetic acid. derpharmachemica.com Another general method involves the nucleophilic addition of chlorophenyl magnesium bromide to pyridine carboxaldehyde in dry THF, following a Grignard protocol, to produce chlorophenyl-(pyridinyl)-methanol derivatives. derpharmachemica.com These can then be oxidized and further reacted to form the hydrochloride salts. derpharmachemica.com

Synthesis of this compound Esters and Ethers

The hydroxyl group of this compound allows for the formation of esters and ethers, which are useful in various applications, including as prodrug formulations.

Esterification: this compound can be used as a reagent to protect carboxyl groups by forming 2-(4-pyridyl)ethyl esters. thermofisher.krchemicalbook.com This is a common strategy in organic synthesis. The reaction typically involves reacting this compound with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. For instance, 5-fluoronicotinic acid can be converted to its ethyl ester by refluxing with thionyl chloride and then absolute ethanol. google.com.na Similarly, 4-pyridylacetic acid can be refluxed with anhydrous ethanol and concentrated sulfuric acid to yield ethyl 4-pyridylacetate. prepchem.com

Etherification: The synthesis of ether derivatives of this compound has also been explored. One example involves the etherification of a chloromethylated MIL-101(Cr) with 4-(2-hydroxyethyl)pyridine in the presence of potassium carbonate and 18-crown-6 (B118740) ether to create a pyridine-functionalized metal-organic framework. rsc.org

Synthesis of Alpha-(trichloromethyl)-4-pyridineethanol (PETCM)

Alpha-(trichloromethyl)-4-pyridineethanol (PETCM), with the chemical formula C8H8Cl3NO, is a small molecule identified as a caspase-3 activator. chemicalbook.comresearchgate.net This compound plays a role in biochemical research related to apoptosis by promoting the formation of the apoptosome. nih.govnih.gov

The synthesis of PETCM involves the reaction of 4-pyridinecarboxaldehyde (B46228) with a trichloromethyl anion. This type of reaction is a nucleophilic addition to the carbonyl group of the aldehyde.

Synthesis of Pyridineethanol from 4-Picoline and Formaldehyde (B43269)

A primary industrial method for producing this compound is through the reaction of 4-picoline with formaldehyde. lookchem.comchemicalbook.com This process typically involves an aldol-type condensation reaction. The reaction can be carried out under atmospheric pressure by heating a mixture of 4-picoline and formaldehyde (often in the form of paraformaldehyde) in the presence of a catalyst, such as benzoic acid. bdmaee.netgoogle.com The reaction is typically refluxed for an extended period, for example, 60 hours, with temperatures starting around 105°C and increasing to over 120°C. bdmaee.net This initial reaction yields this compound, which can then be dehydrated to form 4-vinylpyridine. bdmaee.net The yield of pyridine ethanol in this process can be over 95%. google.com

| Reactants | Catalyst | Conditions | Product | Yield |

| 4-Picoline, Formaldehyde | Benzoic Acid | Reflux, 105-128°C, 45-70 hours | This compound | >95% |

Synthesis via Reduction of 4-Pyridineacetic Acid Ethyl Ester

This compound can be synthesized by the reduction of 4-pyridineacetic acid ethyl ester. lookchem.com This method involves the use of a reducing agent to convert the ester functional group into a primary alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemicalbook.comlookchem.com Another approach involves the use of sodium borohydride and lithium chloride in THF, followed by heating under reflux. google.com

A specific procedure involves dissolving 4-pyridineacetic acid ethyl ester in dry THF and adding it to a suspension of lithium aluminum hydride in THF. ambeed.com This reaction typically yields this compound with good results.

| Starting Material | Reducing Agent | Solvent | Product |

| 4-Pyridineacetic Acid Ethyl Ester | Lithium Aluminum Hydride | Diethyl Ether / THF | This compound |

| 4-Pyridineacetic Acid Ethyl Ester | Sodium Borohydride, Lithium Chloride | THF | This compound |

One-Pot and Multicomponent Synthesis Strategies for Pyridine Derivatives

One-pot and multicomponent reactions (MCRs) are efficient synthetic strategies for creating complex molecules like pyridine derivatives from simple starting materials in a single reaction vessel. bibliomed.org These methods are valued for their high atom economy, reduced number of purification steps, and time and energy efficiency. bibliomed.org

Several MCRs for synthesizing substituted pyridines have been developed:

Hantzsch Dihydropyridine Synthesis: This classic MCR involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium salt to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. ijcrt.org Variations of this reaction can be performed under solvent-free conditions using catalysts like ceric ammonium nitrate (B79036) (CAN). ijcrt.org

Four-Component Condensation: A one-pot, four-component reaction of an aldehyde, an amine, a dialkyl acetylene (B1199291) dicarboxylate, and an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate) can produce polysubstituted dihydropyridines. bibliomed.org Morpholine can be used as an organocatalyst for this transformation at room temperature. bibliomed.org

Alkyne Annulation: 3,5-diaryl pyridines can be synthesized in a one-pot procedure from aromatic terminal alkynes and benzamides in the presence of cesium carbonate (Cs2CO3) in sulfolane. mdpi.com

Using Hydrotalcite as a Catalyst: Highly substituted pyridines can be synthesized via a multicomponent reaction of aldehydes, malononitrile, and thiophenol using Mg-Al hydrotalcite as a reusable solid base catalyst. growingscience.com

Mechanistic Investigations of this compound Synthesis

The synthesis of this compound and its derivatives involves several well-understood reaction mechanisms.

The reaction of 4-picoline with formaldehyde proceeds through an aldol-type condensation . The methyl group of 4-picoline is deprotonated by a base (or the reaction is initiated under thermal conditions) to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of formaldehyde. The resulting alkoxide is then protonated to yield this compound.

The reduction of 4-pyridineacetic acid ethyl ester to this compound using lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to form an aldehyde intermediate. A second hydride addition to the aldehyde yields the alkoxide, which is then protonated upon workup to give this compound.

Mechanistic studies of pyridine ring synthesis, such as the one-pot synthesis of chromeno[2,3-b]pyridines, have been investigated using real-time NMR monitoring. researchgate.net These studies often reveal a cascade of reactions, starting with a Knoevenagel condensation, followed by cyclization and potentially a Michael addition. researchgate.net Understanding these mechanisms allows for the optimization of reaction conditions to achieve higher yields. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

While specific computational studies elucidating the complete reaction mechanism for the industrial synthesis of this compound are not widely published, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for understanding the structural and electronic properties of pyridine derivatives, which are crucial for predicting reactivity and optimizing synthesis. bohrium.comdoi.orgtandfonline.com

Theoretical investigations on related pyridine compounds provide a framework for how such analyses would apply to this compound. DFT calculations are commonly used to optimize the molecular geometry of reactants, transition states, and products, providing insights into the most stable molecular structures. tandfonline.comfigshare.com For instance, in studies of other substituted pyridines, DFT methods like M06-2X and B3LYP with basis sets such as 6-311++G(d,p) have been successfully employed to calculate geometric parameters (bond lengths and angles) that show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. bohrium.comtandfonline.com

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The yield and selectivity in the synthesis of this compound are critically dependent on the choice of catalysts and the precise control of reaction conditions such as temperature, pressure, and reactant ratios. Both chemical and biocatalytic systems have been developed to optimize the production of this compound and its derivatives.

Chemical Catalysis

A prevalent industrial method involves the base-catalyzed condensation of a pyridine derivative (like 4-methylpyridine) with an aldehyde. google.com Tertiary amines, such as triethylamine, are effective catalysts for this transformation. google.com A patented process highlights the reaction of 4-methylpyridine with paraformaldehyde at 140°C for 2 hours in an aqueous medium. google.com In this specific example, using a molar ratio of 0.23 mol of triethylamine per mole of paraformaldehyde resulted in a 95% yield and 98% selectivity for the desired this compound product. google.com The reaction is typically carried out under pressure in a stainless steel autoclave. google.com

The choice of reactants and their ratios is crucial. Using different aldehydes allows for the synthesis of various pyridine ethanol derivatives. google.com An alternative approach uses carboxylic acids as catalysts under atmospheric pressure, which can also achieve yields of over 95% for pyridine ethanol. google.com The table below, based on data from patented methodologies, illustrates the impact of different reactants and catalysts on the synthesis of pyridine ethanol derivatives. google.com

| Pyridine Reactant | Aldehyde Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| 4-Methylpyridine | Paraformaldehyde | Triethylamine | 140 | 2 | 95 | 98 |

| 4-Methylpyridine | Acetaldehyde | Triethylamine | 140 | 2 | 92 | 96 |

| 3-Methylpyridine | Benzaldehyde | Triethylamine | 150 | 3 | 86 | 93 |

| 4-Methylpyridine | n-Propylaldehyde | Triethylamine | 140 | 2 | 82 | 95 |

Biocatalysis

Enzymatic methods offer a green and highly selective alternative for producing pyridine alcohols. rsc.orgacs.org Alcohol dehydrogenases (ADHs), for example, are widely used for the asymmetric reduction of ketones to chiral alcohols, often with exceptional enantiomeric excess and high yields. acs.orgfrontiersin.org A chemoenzymatic strategy can be employed where a picoline derivative is first converted to a prochiral ketone, which is then stereoselectively reduced by an enzyme. nih.govresearchgate.net For instance, the ADH from Lactobacillus kefir has been used to reduce α-halogenated acyl pyridine derivatives to the corresponding chiral alcohols with enantiomeric excess often exceeding 99% and yields up to 98%. nih.govresearchgate.net

Other enzymes, like xylene monooxygenase, have demonstrated the ability to directly hydroxylate the methyl groups of pyridine rings, presenting a direct route from compounds like 2,6-lutidine to intermediates such as 6-methyl-2-pyridine methanol. rsc.org This one-pot biocatalytic process can achieve high titers and represents a more sustainable pathway compared to traditional multi-step chemical syntheses that require harsh oxidizing and reducing agents. rsc.org

Scale-Up Considerations and Industrial Synthesis Approaches

Transitioning the synthesis of this compound from laboratory bench to industrial scale introduces several critical challenges that must be addressed to ensure an efficient, safe, and economical process. Key considerations include reaction control, downstream processing, and material recovery.

An established industrial approach involves the reaction of 4-methylpyridine with an aldehyde, such as paraformaldehyde, in a stainless steel autoclave reactor, which is suitable for handling the required pressures and temperatures (e.g., 140°C). google.com A significant advantage for scalability is the development of processes that operate at atmospheric pressure, avoiding the complexities and costs of high-pressure equipment and improving safety. google.com Earlier methods that required high pressures were often limited in production scale and suffered from lower yields. google.com

Downstream processing is a crucial aspect of industrial synthesis. After the reaction is complete, the purification and isolation of this compound are paramount. A typical industrial workflow involves multiple distillation steps:

Removal of Volatiles : Unreacted volatile components, such as excess aldehyde and the amine catalyst (e.g., triethylamine), are first removed from the reaction mixture. This is typically achieved by distillation at a moderately elevated temperature (e.g., 60°C) under reduced pressure. google.com

Product Isolation : The remaining concentrate, rich in this compound, is then subjected to vacuum distillation to isolate the final product.

Starting Material Recovery : A key principle of green and cost-effective industrial chemistry is the recycling of materials. Unreacted 4-methylpyridine can be recovered from the reaction mixture with high efficiency (e.g., 99%) via vacuum distillation at a higher temperature (e.g., 120°C) and subsequently reused in future batches. google.com

The table below outlines the typical stages in an industrial production campaign for a pyridine ethanol derivative based on patented processes. google.com

| Process Stage | Key Equipment/Parameters | Purpose |

|---|---|---|

| Reaction | Stainless Steel Autoclave (3 L scale example) 140°C, 2 hours | Condensation of 4-methylpyridine and paraformaldehyde. |

| Catalyst/Volatiles Removal | Distillation Assembly 60°C, Reduced Pressure (25 kPa) | Removal of unreacted paraformaldehyde and triethylamine. |

| Concentration | Evaporation/Distillation Unit | To concentrate the crude product mixture before final purification. |

| Starting Material Recovery | Vacuum Distillation Column 120°C, Reduced Pressure (2 kPa) | To recover unreacted 4-methylpyridine for recycling (99% recovery rate). google.com |

| Product Purification | Final Vacuum Distillation | To obtain purified this compound. |

Effective management of reaction exotherms is another critical scale-up consideration, often requiring jacketed reactors with controlled cooling systems to maintain the target temperature and prevent runaway reactions. The use of staged mixing and controlled temperature gradients can also be employed to ensure reaction homogeneity and safety on a large scale.

Molecular Interactions and Biological Activities of 4 Pyridineethanol

Receptor Binding and Ligand-Target Interactions

While 4-Pyridineethanol itself is a basic chemical structure, its analog PETCM was identified in high-throughput screening as a potent activator of cellular death pathways. nih.govresearchgate.net Unlike traditional ligands that bind to the active site of an enzyme or a receptor, PETCM functions by modulating protein-protein interactions within the cell's apoptotic machinery. nih.govnih.gov Research indicates that PETCM's mechanism does not involve direct binding to and activation of caspases, but rather targets an upstream regulatory complex. nih.govresearchgate.net

Studies using PETCM led to the identification of a regulatory pathway for mitochondria-initiated caspase activation. nih.gov This pathway involves the oncoprotein Prothymosin-alpha (ProT) and the tumor suppressor putative HLA-DR-associated proteins (PHAP). nih.govd-nb.info PETCM's primary role is to relieve the inhibitory action of ProT on the formation of the apoptosome, a key protein complex required for initiating apoptosis. nih.govnih.govberkeley.edu By antagonizing ProT, PETCM allows the apoptotic signaling to proceed.

The biological activity of this compound derivatives is highly dependent on their specific chemical structure. The significant difference in activity between the parent compound and its analog PETCM underscores the importance of specific functional groups.

The Trichloromethyl Group : The addition of an α-(trichloromethyl) group to the this compound backbone is the defining feature of PETCM and is critical for its potent pro-apoptotic activity. nih.govclinicsinoncology.com This modification transforms a relatively simple alcohol into a specific modulator of the apoptotic pathway.

The Hydroxyl Group : Research on PETCM has shown that modifications to its hydroxyl group can lead to an inhibition of its biological activity, indicating this group is essential for its function. nih.gov

The Pyridine (B92270) Ring : The pyridine motif is a common scaffold in medicinal chemistry known to participate in various biological interactions, including hydrogen bonding and π-π stacking, which can enhance binding affinity and specificity to biological targets. researchgate.net

| Compound Name | Structure | Key Activity |

| This compound | A pyridine ring with a 2-hydroxyethyl group at the 4-position. | Parent compound, serves as a basic chemical scaffold. ontosight.ai |

| α-(trichloromethyl)-4-pyridineethanol (PETCM) | This compound with a trichloromethyl group on the carbon adjacent to the hydroxyl group. | Potent pro-apoptotic agent that activates the caspase cascade by inhibiting Prothymosin-alpha. nih.govnih.govclinicsinoncology.com |

This table provides a simplified comparison based on available research data.

Detailed quantitative assessments of ligand efficiency and binding affinity for this compound are not extensively documented in the available literature. The focus of research has been on the functional outcomes of its analog, PETCM.

PETCM's mechanism is not one of a high-affinity inhibitor binding directly to an enzyme's active site. Instead, it acts as a chemical genetic tool to perturb a cellular pathway by disrupting a protein-protein interaction. nih.govd-nb.info Its effectiveness comes from its ability to antagonize the inhibitory function of Prothymosin-α (ProT) on the formation of the apoptosome complex. nih.govberkeley.edu Studies with related compounds suggest that the direct target may be the Apoptotic Protease-Activating Factor 1 (Apaf-1), where the binding of the small molecule prevents ProT from interacting with Apaf-1 and exerting its inhibitory effect. nih.gov This indirect mode of action highlights the compound's functional potency in a complex biological system, which is a crucial aspect of its utility in research.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Modulatory Effects on Cellular Signaling Pathways

The most significant documented biological effect of this compound derivatives, specifically PETCM, is the modulation of cellular signaling pathways related to apoptosis.

PETCM was identified as a small-molecule activator of caspase-3 in cell extracts and was subsequently shown to induce apoptosis in various cancer cell lines. nih.govresearchgate.netmedchemexpress.com The compound works through the intrinsic, or mitochondrial, pathway of apoptosis, which is dependent on the release of cytochrome c. medchemexpress.compnas.org By targeting and overcoming a natural brake in this pathway, PETCM effectively promotes programmed cell death. d-nb.infoberkeley.edu

The activation of the caspase cascade by PETCM is a multi-step, regulated process that begins upstream of the final executioner caspases.

Apoptosome Formation : In the presence of cytochrome c and dATP, the protein Apaf-1 oligomerizes to form a large wheel-like protein complex called the apoptosome. pnas.orgjci.org PETCM facilitates this step by preventing the inhibitory protein ProT from blocking the assembly. nih.govnih.govjci.org

Caspase-9 Activation : The assembled apoptosome recruits and activates procaspase-9, an initiator caspase. nih.govclinicsinoncology.comjci.org

Caspase-3 Activation : Activated caspase-9 then cleaves and activates procaspase-3, an executioner caspase. clinicsinoncology.compnas.org Active caspase-3 carries out the widespread cleavage of cellular proteins that leads to the morphological and biochemical hallmarks of apoptosis.

The discovery and use of PETCM were instrumental in uncovering a sophisticated regulatory module within the apoptotic pathway involving ProT and PHAP proteins. nih.govresearchgate.netd-nb.info These proteins have opposing effects on apoptosis.

Prothymosin-alpha (ProT) : Identified as an oncoprotein, ProT functions as a negative regulator of apoptosis. d-nb.infoberkeley.edu It exerts its anti-apoptotic effect by inhibiting the formation of the Apaf-1 apoptosome, thereby blocking the activation of caspase-9. nih.govresearchgate.net PETCM directly antagonizes this inhibitory function, allowing apoptosis to proceed. nih.govnih.gov

Putative HLA-DR-associated proteins (PHAP) : These proteins act as tumor suppressors and have a pro-apoptotic function. researchgate.netd-nb.info They work downstream of apoptosome assembly, promoting the activation of caspase-9 once the complex has formed. nih.govberkeley.edu

The interplay between these proteins represents a critical control point in the decision of a cell to undergo apoptosis. PETCM's ability to shift this balance toward cell death by inhibiting ProT demonstrates the power of small molecules to dissect and manipulate complex cellular processes. nih.govd-nb.info

| Protein | Role in Apoptosis | Interaction with PETCM-mediated Pathway |

| Prothymosin-alpha (ProT) | Anti-apoptotic (Oncoprotein) | Inhibits apoptosome formation. This inhibition is relieved by PETCM. nih.govnih.govberkeley.edu |

| PHAP Proteins | Pro-apoptotic (Tumor Suppressor) | Promote caspase-9 activation after apoptosome formation. nih.govresearchgate.netberkeley.edu |

| Apaf-1 | Pro-apoptotic (Scaffold) | Forms the core of the apoptosome. Its oligomerization is inhibited by ProT. nih.govpnas.orgjci.org |

| Caspase-9 | Pro-apoptotic (Initiator) | Recruited and activated by the apoptosome. nih.govjci.org |

| Caspase-3 | Pro-apoptotic (Executioner) | Activated by Caspase-9 to dismantle the cell. clinicsinoncology.commedchemexpress.compnas.org |

This table summarizes the functions of key proteins in the PETCM-regulated apoptotic pathway.

Apoptosis Induction and Regulation by PETCM

Mitochondria-Initiated Caspase Activation Pathways

The mitochondria-mediated caspase activation pathway is a primary route to apoptosis, or programmed cell death. researchgate.netresearchgate.net This intrinsic pathway is characterized by the permeabilization of the outer mitochondrial membrane, which leads to the release of cytochrome c into the cytoplasm. researchgate.netresearchgate.net Once in the cytoplasm, cytochrome c binds to the apoptotic protease activating factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome. oup.comnih.gov The assembly of the apoptosome is a critical step that leads to the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3, culminating in the dismantling of the cell. researchgate.netnih.govclinicsinoncology.com

A derivative of this compound, α-(trichloromethyl)-4-pyridineethanol (PETCM), has been identified as a molecule that can activate caspase-3. researchgate.netoup.comnih.gov High-throughput screening identified PETCM as an activator of caspase-3 in cancer cell extracts. nih.govuni.lu Further investigation revealed that PETCM facilitates the mitochondria-initiated caspase activation pathway. nih.govuni.lu It appears to counteract the inhibitory effect of the oncoprotein prothymosin-alpha (ProT) on apoptosome formation. nih.govuni.lu By relieving this inhibition, PETCM allows for the formation of the apoptosome at physiological concentrations of deoxyadenosine (B7792050) triphosphate, thereby promoting the activation of caspase-9. nih.govuni.lu This suggests that PETCM and similar compounds can modulate the intrinsic apoptotic pathway by targeting the regulatory steps of apoptosome assembly and subsequent caspase activation. nih.gov

Inhibition of Disease-Related Enzymes

Pyridine derivatives are recognized for their potential to interact with and inhibit various enzymes implicated in disease processes. ontosight.aiontosight.ai The structural features of the pyridine ring allow for modifications that can lead to the development of potent and selective enzyme inhibitors. nih.gov For instance, derivatives of pyridine have been investigated for their inhibitory effects on enzymes such as cyclooxygenase and phosphodiesterases (PDEs). d-nb.infogoogle.com The inhibition of these enzymes can have significant therapeutic implications in inflammation, cancer, and neurological disorders.

Research into 2-amino-4-substituted pyridine-based compounds has demonstrated their potential as neuronal nitric oxide synthase (nNOS) inhibitors. nih.gov Modifications to the pyridine scaffold, such as the introduction of different functional groups, have been shown to influence the inhibitory potency and selectivity of these compounds. nih.gov For example, the substitution at the 4-position of the 2-aminopyridine (B139424) ring with methyl, chloro, methoxyl, and fluorinated alkyl groups resulted in varying degrees of nNOS inhibition. nih.gov Similarly, other studies have reported that pyridine derivatives can inhibit carbonic anhydrases (CA), which are involved in various physiological and pathological processes. ijpsonline.comresearchgate.net The inhibitory activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of the enzyme's activity.

Table 1: Inhibition of Disease-Related Enzymes by Pyridine Derivatives This table is a representative summary of findings from various studies on pyridine derivatives and does not exclusively represent this compound.

| Derivative Class | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Pyridine-ureas | VEGFR-2 | 3.93 ± 0.73 µM | nih.gov |

| Pyrazoline linked carboxamides | EGFR kinase | 4.6 ± 0.57 µM | ijpsonline.com |

| Steroidal pyridines | PC-3 cell growth | 1.55 µM | ijpsonline.com |

Alteration of Membrane Permeability

The ability of a compound to traverse cellular membranes is a critical factor in its biological activity. Pyridine derivatives have been studied for their effects on membrane permeability. ontosight.aiopenaccessjournals.com The physicochemical properties of these compounds, such as lipophilicity and the presence of specific functional groups, can influence their interaction with and passage through the lipid bilayer of cell membranes. nih.gov

Studies on 2-aminopyridine derivatives as nNOS inhibitors have also explored their membrane permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov These studies have shown that modifications to the pyridine structure can significantly alter permeability. For example, the introduction of fluorine atoms into a methyl substituent on the pyridine ring was found to considerably increase the permeability of the compounds. nih.gov Conversely, the addition of a piperazine (B1678402) group with two tertiary amines decreased permeability. nih.gov This highlights the delicate balance of structural features required to optimize the membrane permeability of pyridine-based compounds for therapeutic applications. Furthermore, some pyridine derivatives have been shown to exert their antimicrobial effects by disrupting the integrity of microbial membranes. openaccessjournals.com

Antimicrobial and Antiviral Properties of this compound Derivatives

Derivatives of this compound are among the many pyridine-containing compounds that have been investigated for their potential as antimicrobial and antiviral agents. openaccessjournals.comontosight.ainih.gov The pyridine nucleus is a common scaffold in a variety of bioactive molecules, and its derivatives have demonstrated a broad spectrum of activity against bacteria, fungi, and viruses. openaccessjournals.comnih.govderpharmachemica.com The mechanism of action for these antimicrobial properties can vary, with some compounds inhibiting essential enzymes, while others may disrupt membrane integrity or interfere with microbial metabolic processes. openaccessjournals.com

Several studies have synthesized and evaluated novel pyridine derivatives for their antimicrobial efficacy. For instance, nicotinic acid benzylidene hydrazide derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, imidazo[1,2-a]pyrimidine (B1208166) and imidazo[1,2-a]pyridine (B132010) chalcone (B49325) derivatives have been tested against various bacterial strains, with some showing excellent activity. derpharmachemica.com The antiviral potential of pyridine derivatives is also an active area of research, with some compounds interfering with viral replication cycles or the synthesis of viral proteins. openaccessjournals.comderpharmachemica.com

Table 2: Antimicrobial Activity of Representative Pyridine Derivatives This table presents data on various pyridine derivatives to illustrate the antimicrobial potential of this class of compounds.

| Derivative Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Oxazolo[4,5-b]pyridine analogue | S. aureus (MRSA) | 1.56–3.12 µg/mL | dovepress.com |

| Pyrazolo[3,4-b]pyridine derivative | Fusarium oxysporum | 0.98 µg/mL | dovepress.com |

| Nicotinic acid benzylidene hydrazide | Various bacteria and fungi | Comparable to standard drugs | nih.gov |

Anticancer Potential and Mechanisms of Action

Pyridine-based compounds, including derivatives of this compound, have emerged as a significant class of molecules with potential anticancer activity. ontosight.aimdpi.comnih.gov Their therapeutic effects are often attributed to their ability to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways that are dysregulated in cancer cells. mdpi.comrsc.org

In Vitro and In Vivo Anticancer Efficacy Studies

The anticancer potential of pyridine derivatives has been demonstrated in numerous in vitro and in vivo studies. In vitro, these compounds have been tested against a wide array of human cancer cell lines, including those from breast, lung, colon, and prostate cancers, as well as leukemia and melanoma. irjet.netmdpi.comnih.govresearchgate.netsemanticscholar.org The efficacy of these compounds is often quantified by their IC50 values, which indicate the concentration at which they inhibit the growth of 50% of the cancer cells.

For example, novel 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives have shown promising cytotoxic activities against various cancer cell lines. mdpi.com In one study, the encapsulation of these pyridine derivatives into lipid- and polymer-based core-shell nanocapsules (LPNCs) led to superior cytotoxicity against MCF-7 and A549 cancer cell lines compared to the free compounds. mdpi.com An in vivo study using an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mouse model demonstrated that S4-loaded LPNCs triggered superior tumor growth inhibition and increased the life span of the animals. mdpi.com Another study on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives showed that they could effectively prolong the longevity of mice with colon carcinoma. mdpi.com

Table 3: In Vitro Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines This table provides a selection of IC50 values for different pyridine derivatives against various cancer cell lines.

| Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Pyridine-urea (compound 8e) | MCF-7 (Breast) | 0.22 µM | nih.gov |

| DHPM derivative (compound 4r) | MCF-7 (Breast) | 0.17 µg/mL | semanticscholar.org |

| Pyridine derivative (compound 5m) | MCF-7 (Breast) | - | semanticscholar.org |

| Pyrazoline linked carboxamide (compound 10b) | HCT-116 (Colon) | 6.5 ± 0.60 µM | ijpsonline.com |

| 1,4-Dihydropyridine-based 1,2,3-triazol (compound 13ad') | Caco-2 (Colorectal) | 0.63 ± 0.05 µM | mdpi.com |

Modulation of Apoptotic Pathways in Cancer Cells

A key mechanism through which pyridine derivatives exert their anticancer effects is the modulation of apoptotic pathways in cancer cells. mdpi.comrsc.orgnih.gov Many of these compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the activation of caspases. d-nb.infomdpi.com

Studies have shown that certain pyridine derivatives can induce apoptosis by causing cell cycle arrest, often at the G2/M phase. irjet.netmdpi.com This is followed by the activation of key apoptotic proteins. For instance, some derivatives have been found to increase the activity of caspase-3, a crucial executioner caspase in the apoptotic cascade. irjet.net The modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is another common mechanism. researchgate.net An increased Bax/Bcl-2 ratio is often indicative of a shift towards apoptosis. Furthermore, some pyridine derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the disruption of the mitochondrial membrane potential. researchgate.netresearchgate.net

Neurotransmitter Modulation and Neurological Applications

While direct studies on the neurotransmitter modulation and neurological applications of this compound as a standalone compound are limited in publicly available research, significant findings have emerged from the investigation of its derivative, α-(trichloromethyl)-4-pyridineethanol, often abbreviated as PETCM. This derivative has been identified as a key pharmacological tool for studying the non-apoptotic roles of certain enzymes within the central nervous system, particularly in the context of neurodegenerative diseases.

The primary neurological application of PETCM revolves around its function as an activator of caspase-3, an enzyme traditionally known for its role in apoptosis or programmed cell death. nih.govhellobio.com However, research has unveiled that at lower, non-lethal levels of activation, caspase-3 plays a crucial role in physiological neuronal processes, including synaptic plasticity. nih.govnih.govresearchgate.net

Detailed Research Findings:

A substantial body of research has focused on the use of PETCM in models of Parkinson's disease (PD), specifically in PINK1 knockout mice. nih.govnih.gov PINK1 is a protein whose mutation is linked to early-onset familial Parkinson's disease. In these animal models, a form of synaptic plasticity known as corticostriatal long-term depression (LTD) is notably impaired. nih.govnih.gov LTD is a long-lasting reduction in the strength of synaptic transmission and is crucial for motor learning and memory.

Studies have demonstrated that the application of low doses of PETCM can rescue this impaired LTD in the striatal medium spiny neurons of PINK1 knockout mice. nih.govnih.govresearchgate.net This restoration of a physiological LTD response occurs because PETCM activates caspase-3. nih.govnih.gov Further experiments have confirmed this mechanism by showing that inhibiting caspase-3 prevents the rescue of LTD. nih.govnih.gov

These findings support a "hormesis-based" dual role for caspase-3: when massively activated, it leads to apoptosis, but at lower levels of activation, it modulates physiological phenomena like synaptic plasticity. nih.govnih.gov The research suggests that a deficiency in PINK1 may disrupt the fine-tuned modulation of the caspase cascade, leading to the synaptic dysfunction observed in this PD model. frontiersin.org By activating caspase-3, PETCM effectively compensates for this deficit, restoring normal synaptic function. nih.govnih.gov

Importantly, the modulation of caspase-3 by PETCM in these studies did not appear to alter the fundamental intrinsic excitability properties of the neurons, such as their firing activity or action potential amplitude. nih.gov This indicates a specific effect on the mechanisms of synaptic plasticity rather than a general alteration of neuronal function.

The exploration of the non-apoptotic activation of caspase-3, facilitated by compounds like PETCM, opens new avenues for understanding the synaptic failures in neurodegenerative diseases like Parkinson's and may point toward novel pharmacological targets. nih.govnih.gov

Research Data on α-(Trichloromethyl)-4-pyridineethanol (PETCM) in Neurological Models

| Model System | Neurological Deficit | Compound Used | Key Finding | Reference |

| PINK1 knockout mice (Parkinson's disease model) | Impaired corticostriatal long-term depression (LTD) | α-(Trichloromethyl)-4-pyridineethanol (PETCM) | Rescued physiological LTD by activating caspase-3. | nih.govnih.gov |

| Corticostriatal slices from PINK1 knockout mice | Reduced caspase-3 activity after LTD induction | α-(Trichloromethyl)-4-pyridineethanol (PETCM) | Restored LTD, suggesting caspase-3's role in synaptic plasticity. | nih.govnih.govresearchgate.net |

| Striatal medium spiny neurons from PINK1 knockout mice | No change in intrinsic membrane properties | α-(Trichloromethyl)-4-pyridineethanol (PETCM) | Did not significantly alter neuronal excitability. | nih.gov |

Medicinal Chemistry and Therapeutic Development of 4 Pyridineethanol Analogs

Design and Synthesis of Novel 4-Pyridineethanol Scaffolds for Drug Discovery

The development of new drugs from the this compound core involves sophisticated design strategies and synthetic methodologies. The pyridine (B92270) ring itself is a common feature in many FDA-approved drugs, prized for its ability to engage in various biological interactions and its amenability to chemical modification. researchgate.netnih.gov Synthetic routes often begin with the this compound molecule and introduce diversity by modifying the pyridine ring, the ethanol (B145695) side chain, or both. arabjchem.orgresearchgate.net Common synthetic strategies include multicomponent reactions, which allow for the efficient construction of complex, substituted pyridine scaffolds. nih.gov For instance, a patent describes the production of pyridine ethanol derivatives by reacting a pyridine derivative with an aldehyde in the presence of a base. google.com

Fragment-based drug design (FBDD) is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. mdpi.com These initial hits are then optimized and grown into more potent, drug-like molecules. The pyridine scaffold is frequently utilized in FBDD due to its favorable properties. mdpi.comnih.gov

A notable example involves the identification of α-(trichloromethyl)-4-pyridineethanol (PETCM) from a chemical library screen. PETCM was found to be a potent activator of caspase-3, a key enzyme in apoptosis (programmed cell death). uio.no This discovery highlights how a simple pyridine-ethanol core can serve as a foundational fragment for developing modulators of significant biological pathways.

In other FBDD campaigns, aminopyridine fragments have served as starting points for the development of potent inhibitors for targets such as β-secretase (BACE-1), which is implicated in Alzheimer's disease. mdpi.com Similarly, a phenylpyridazinone fragment was optimized into highly potent pyridone-based inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family, which are targets in oncology. acs.org These examples underscore the utility of pyridine-containing fragments as building blocks in the discovery of novel therapeutics.

Bioisosteric replacement is a key strategy in medicinal chemistry where an atom or group is exchanged for another with similar physical or chemical properties to enhance potency, alter selectivity, or improve pharmacokinetic profiles. cambridgemedchemconsulting.com The this compound scaffold offers multiple opportunities for such modifications.

Pyridine Ring Analogs: The pyridine ring can be replaced by other aromatic systems. A common bioisostere for a 4-substituted pyridine is a 2-substituted benzonitrile. domainex.co.uk Other heterocycles like pyrazine, thiophene, or even fused ring systems like thienopyridines can also be used to modulate activity. cambridgemedchemconsulting.comresearchgate.net

Ethanol Side-Chain Modifications: The hydroxyl group of the ethanol moiety is a key hydrogen bond donor and acceptor. It can be replaced with other groups like amines or fluorine to alter interaction profiles. cambridgemedchemconsulting.com The ethyl linker can also be extended or incorporated into more rigid cyclic structures.

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring is a common method for exploring the structure-activity relationship (SAR). For example, a series of 5-ethyl pyridin-2-ethanol analogs were synthesized and elaborated into chalcones, pyrimidines, and amides to generate a library of compounds for pharmacological testing. arabjchem.orgresearchgate.net

These modifications allow chemists to fine-tune the properties of the molecule to achieve the desired therapeutic effect.

Fragment-Based Drug Design Utilizing Pyridineethanol Moieties

Pharmacological Profiling and Preclinical Evaluation

Once novel this compound analogs are synthesized, they undergo rigorous pharmacological and toxicological assessment to determine their potential as drug candidates.

In vitro assays are crucial for determining the biological activity of new compounds. Analogs of this compound have been evaluated against a wide range of biological targets, demonstrating broad therapeutic potential.

Anticancer Activity: Many pyridine derivatives exhibit significant cytotoxic activity against various cancer cell lines. nih.govresearchgate.net For instance, a series of pyridine derivatives showed potent activity against breast (MCF-7) and lung (A549) cancer cell lines, with one compound recording an IC₅₀ value of 3.42 µM against MCF-7 cells. semanticscholar.org Another study on thieno[2,3-b]pyridine (B153569) derivatives identified compounds with inhibitory activity against Pim-1 kinase, a target in oncology. tandfonline.com

Enzyme Inhibition: Derivatives have been designed as specific enzyme inhibitors. A study on thieno[2,3-b]pyridine derivatives identified dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes involved in inflammation. tandfonline.com Compound 7a from this series was a potent 5-LOX inhibitor with an IC₅₀ of 0.15 µM. tandfonline.com In another example, hybridization of a pyrrolo[2,3-d]pyrimidine nucleus with fragments of the drug Pexidartinib led to the discovery of potent colony-stimulating factor 1 receptor (CSF1R) inhibitors, with compound 12b showing an IC₅₀ of 4 nM. mdpi.com

| Compound/Analog Series | Target/Assay | Reported Efficacy (IC₅₀/MIC) | Reference |

|---|---|---|---|

| Thieno[2,3-b]pyridine (7a) | 5-Lipoxygenase (5-LOX) | 0.15 µM | tandfonline.com |

| Thieno[2,3-b]pyridine (7b) | Cyclooxygenase-2 (COX-2) | 7.5 µM | tandfonline.com |

| Pyrrolo[2,3-d]pyrimidine (12b) | CSF1R Kinase | 4 nM | mdpi.com |

| Pyridine Derivative (28) | MCF-7 Cancer Cell Line | 3.42 µM | semanticscholar.org |

| Pyridine-Imidazo[2,1-b]-1,3,4-thiadiazoles | Antimicrobial Activity (S. aureus) | Good activity | nih.gov |

Antimicrobial Activity: The pyridine scaffold is a component of many antibacterial agents. nih.gov Analogs derived from 5-ethyl pyridine-2-ethanol have been shown to possess significant inhibitory activity against various strains of bacteria. arabjchem.org

Preclinical toxicity studies are essential to identify potential safety concerns. For this compound and its derivatives, these assessments focus on acute toxicity and target organ damage.

The parent compound, this compound, is classified as causing skin and serious eye irritation. nih.gov Toxicological assessments of related pyridine compounds provide further insight. For example, the oral median lethal dose (LD₅₀) for a mixture of pyridine alkyl derivatives in rats was reported to be 2500 mg/kg, suggesting low acute oral toxicity. industrialchemicals.gov.au However, individual components can be severe skin irritants. industrialchemicals.gov.au

A study on imidazo[1,2-a]pyridines, which can be considered fused analogs, involved acute and subacute toxicity tests in mice. nih.gov While no significant hepatic toxicity was observed after 14 days of oral administration, some compounds did show potential for renal effects, such as decreased glomerular filtration rate. nih.gov Genotoxicity studies on pyridine have generally returned negative results in in vivo animal tests. cdc.gov

| Compound | Test Species | Route | Toxicity Value (LD₅₀) | Reference |

|---|---|---|---|---|

| Pyridine, alkyl derivatives | Rat | Oral | 2500 mg/kg | industrialchemicals.gov.au |

| 5-Ethyl-2-pyridineethanol (B19831) | Rat | Oral | 4,290 mg/kg |

In Vitro Efficacy and Selectivity Studies

Therapeutic Applications and Disease Targets

The diverse biological activities of this compound analogs translate into a wide array of potential therapeutic applications.

Oncology: Pyridine-containing compounds are being investigated for cancer therapy by targeting various mechanisms, including the inhibition of receptor tyrosine kinases like VEGFR-2 and EGFR, as well as other kinases such as Pim-1 and the components of the Wnt signaling pathway. nih.govresearchgate.netsemanticscholar.org

Infectious Diseases: The development of novel antibacterial agents based on the pyridine scaffold is a key area of research, particularly for combating multidrug-resistant pathogens. nih.gov Additionally, some derivatives have shown promise as antitubercular and antimalarial agents. researchgate.net

Inflammatory Diseases: By inhibiting key inflammatory enzymes like COX, 5-LOX, and JNK, pyridine analogs have potential applications in treating inflammatory conditions. tandfonline.comnih.gov

Central Nervous System (CNS) Disorders: Several pyridine derivatives have been synthesized and evaluated for their effects on the CNS, demonstrating anticonvulsant properties and the ability to modulate motor activity. nih.govnih.gov The role of compounds like PETCM as apoptosis activators could also have implications for treating neurodegenerative diseases where clearing damaged cells is beneficial. uio.nofrontiersin.org

Endocrine Disorders: Analogs of metyrapone, a pyridine derivative, are effective inhibitors of steroid 11β-hydroxylase, an enzyme involved in corticosteroid synthesis, indicating potential use in conditions like Cushing's syndrome. acs.org

The versatility of the this compound scaffold continues to make it a valuable platform for the discovery and development of new medicines across a broad spectrum of diseases.

Neuroblastoma Research

Neuroblastoma remains a significant challenge in pediatric oncology, and the development of novel therapeutic strategies is critical. Analogs of this compound have been explored in this context, primarily focusing on the induction of apoptosis in cancer cells.

One of the most notable analogs is α-(trichloromethyl)-4-pyridineethanol (PETCM), which was identified through high-throughput screening as a potent activator of caspase-3. nih.gov Caspases are a family of proteases that play an essential role in the programmed cell death pathway known as apoptosis. nih.gov Insufficient caspase activation can contribute to the development and progression of cancer. nih.gov PETCM functions by promoting the activation of procaspase-3, the inactive precursor of caspase-3, thereby initiating the apoptotic cascade in cancer cells. nih.govresearchgate.net While PETCM has demonstrated promise in inducing apoptosis in various cancer cell lines, its specific clinical development for neuroblastoma has not been extensively reported. nih.gov

Further research has highlighted other mechanisms through which pyridine-containing compounds can target neuroblastoma. Histone deacetylase 8 (HDAC8) has been identified as a therapeutic target in neuroblastoma tumorigenesis. acs.org Selective HDAC8 inhibitors have been shown to have clear growth-inhibitory effects on neuroblastoma cell lines such as NB-1 and LA-N-1. acs.org The design of such inhibitors sometimes incorporates pyridine-like scaffolds, indicating a potential avenue for developing this compound analogs. Additionally, research into coumarin-triazole hybrids has shown moderate to good antiproliferative effects against the IMR-32 neuroblastoma cell line, further underscoring the utility of heterocyclic compounds in this area of cancer research. ijbpas.com

Potential in Anti-Infective Therapies

The pyridine moiety is a common feature in many anti-infective agents, and analogs of this compound have been investigated for their potential to combat various pathogens, including bacteria, viruses, and parasites.

In the field of antibacterial research, imidazo[1,2-a]pyridine (B132010) analogs have been designed and synthesized as potential anti-mycobacterial agents. nih.gov A series of these compounds were evaluated against Mycobacterium tuberculosis H37Rv, with some derivatives exhibiting excellent anti-TB activity. nih.gov For instance, compound IPA-6 was found to be 125 times more potent than the standard drug ethambutol. nih.gov The development of such potent compounds highlights the potential of hybrid molecules based on the pyridine scaffold. nih.gov

In antiviral research, derivatives of natural products containing pyridine-like structures have been explored. researchgate.net Ferulic acid derivatives incorporating oxime ether moieties have shown modest curative activities against plant viruses like the Cucumber Mosaic Virus (CMV). acs.org While distinct from human pathogens, this research demonstrates the versatility of such chemical structures in antiviral applications. The broader class of pyridine derivatives has been reviewed for activity against a range of viruses. nih.gov

Furthermore, arylaminoalcohol derivatives, which can be structurally related to this compound, have been developed and patented for their use as medicaments in treating parasitic diseases such as malaria and toxoplasmosis, which are caused by apicomplexan parasites. google.com

Cancer Therapeutics (Beyond Apoptosis)

While apoptosis induction is a primary mechanism for many anticancer drugs, this compound analogs have also been studied for therapeutic effects that are not directly reliant on this pathway. These alternative mechanisms include the inhibition of cancer cell migration, invasion, and the targeting of cancer stem cells.

A notable example is a series of thioaryl naphthylmethanone oxime ether analogs, which were designed based on the functional properties of various anticancer drugs. acs.org One compound from this series, 4-(methylthio)phenyl)(naphthalen-1-yl)methanone O-2-(diethylamino)ethyl oxime (MND), demonstrated potent tumor regression in mouse xenograft models. acs.org Beyond inducing apoptosis, MND was found to inhibit the migration and invasion of cancer cells and strongly inhibit the cancer stem cell population, a sub-population of cells within a tumor that is often responsible for recurrence and metastasis. acs.org In tumors from MND-treated mice, a significant reduction in the levels of PCNA, a marker of proliferation, was observed. acs.org

Other research on chromenopyridine analogs, which fuse a pyridine ring with a chromene scaffold, has identified compounds with significant antiproliferative activity against various cancer cell lines. researchgate.net While apoptosis is often a component of this activity, the inhibition of tubulin polymerization has been identified as a distinct, non-apoptotic mechanism for some of these compounds. researchgate.net

Computational Drug Design and Molecular Docking Studies

Computational methods are integral to modern drug discovery, enabling the efficient design and optimization of new drug candidates. For this compound analogs, molecular docking and ADMET prediction have been instrumental in understanding their therapeutic potential and guiding their development.

Receptor-Ligand Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method provides insights into the binding affinity and the specific interactions that stabilize the ligand-receptor complex.

Several studies have used molecular docking to investigate this compound analogs. For example, derivatives of 5-ethyl-2-pyridineethanol were synthesized and docked into the active site of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a target for anti-diabetic drugs. jetir.org The docking study revealed that the designed ligands had significant binding affinity, with a phenone derivative displaying the maximum binding energy, suggesting its potential as an effective drug. jetir.org Similarly, in anti-mycobacterial drug design, imidazo[1,2-a]pyridine analogs were docked into the active site of the enoyl acyl carrier protein reductase (ENR) from Mycobacterium tuberculosis (PDB: 4TZK). nih.gov The analysis helped to estimate the binding pattern and rationalize the observed biological activity of the most potent compounds. nih.gov

The table below summarizes findings from various molecular docking studies on pyridine-containing compounds, illustrating the diverse targets and predicted interactions.